molecular formula C16H25NO4 B6182236 2-{8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoic acid CAS No. 2613385-26-3

2-{8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoic acid

Cat. No. B6182236
CAS RN: 2613385-26-3
M. Wt: 295.4
InChI Key:
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Description

This compound, also known as 8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid, has a CAS Number of 2309122-41-4 . It has a molecular weight of 253.3 and its IUPAC name is (1S,5R)-8-(tert-butoxycarbonyl)-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h6,8,10H,4-5,7H2,1-3H3,(H,15,16) . This code provides a detailed description of the molecule’s structure and stereochemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoic acid' involves the protection of the amine group, followed by the formation of the bicyclic ring system, and then the deprotection of the amine group and the introduction of the carboxylic acid group.", "Starting Materials": [ "2-methylpropanoic acid", "8-azabicyclo[3.2.1]oct-2-ene", "tert-butyl chloroformate", "triethylamine", "dichloromethane", "sodium bicarbonate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "magnesium sulfate" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 8-azabicyclo[3.2.1]oct-2-ene with tert-butyl chloroformate and triethylamine in dichloromethane to form 8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-ene.", "Step 2: Formation of the bicyclic ring system by reacting the protected amine with 2-methylpropanoic acid in the presence of sodium bicarbonate in dichloromethane to form 2-{8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoic acid.", "Step 3: Deprotection of the amine group by reacting the compound from step 2 with hydrochloric acid in diethyl ether to remove the tert-butoxycarbonyl protecting group and form the corresponding amine.", "Step 4: Introduction of the carboxylic acid group by reacting the amine from step 3 with 2-methylpropanoic anhydride in the presence of sodium hydroxide in diethyl ether to form the final product, 2-{8-[(tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl}-2-methylpropanoic acid.", "Step 5: Purification of the final product by washing with water, drying with magnesium sulfate, and evaporating the solvent." ] }

CAS RN

2613385-26-3

Molecular Formula

C16H25NO4

Molecular Weight

295.4

Purity

95

Origin of Product

United States

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